molecular formula C22H24N6O4 B2999632 benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1170128-95-6

benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No. B2999632
CAS RN: 1170128-95-6
M. Wt: 436.472
InChI Key: ONBLQFYYLILCKL-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzyl group, a pyrazole ring, and a purine ring. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine ring is a fused ring system consisting of a pyrimidine ring and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and purine rings would likely contribute to the rigidity of the molecule, while the benzyl group could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the heterocyclic rings could increase its stability and polarity .

Scientific Research Applications

Synthesis and Characterization :Research has shown effective routes for the synthesis of substituted pyrazoles through annulation methods, demonstrating the versatility of pyrazole derivatives in chemical synthesis. For example, the synthesis and characterization of a novel pyrazole derivative through a Knoevenagel approach and cyclocondensation reaction, leading to a compound characterized by NMR, mass, UV-Vis, and CHN analysis, along with crystal structure determination via X-ray diffraction, highlight the structural diversity achievable with pyrazole cores (Naveen et al., 2021).

Potential Applications :

  • Antioxidant Properties : Certain pyrazole derivatives have been evaluated for their antioxidant properties, using methods like DPPH and hydroxyl radical scavenging. This suggests their potential utility in areas requiring antioxidant activity, a property that might extend to compounds like benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate under specific conditions (Naveen et al., 2021).

  • Ligand for Metal Complexes : Pyrazole derivatives have been synthesized as ligands for metallomacrocyclic palladium(II) complexes, suggesting their role in coordination chemistry and potential applications in catalysis, material science, and possibly as agents for studying metal-mediated processes (Guerrero et al., 2008).

  • Structural and Electronic Analysis : The detailed structural and electronic analysis of pyrazole derivatives, including Hirshfeld surface and Mulliken population analysis, provides a foundation for understanding the electronic properties of these compounds, which could be crucial for their applications in electronic materials, sensors, and other technologically relevant areas (Naveen et al., 2021).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, proper handling and storage would be important to minimize risk .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

benzyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-5-26-18-19(23-21(26)28-15(3)11-14(2)24-28)25(4)22(31)27(20(18)30)12-17(29)32-13-16-9-7-6-8-10-16/h6-11H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLQFYYLILCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

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